molecular formula C9H11ClN2O B3431597 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride CAS No. 914637-86-8

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride

Cat. No. B3431597
M. Wt: 198.65 g/mol
InChI Key: ZYWRMULGNXBMRG-UHFFFAOYSA-N
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Description

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is a related compound with a molecular weight of 234.71 . Another related compound is 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine .


Molecular Structure Analysis

The InChI code for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 . For 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, the InChI code is 1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 .


Physical And Chemical Properties Analysis

The molecular weight of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is 234.71 .

Scientific Research Applications

Synthesis and Chemical Properties

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride is used as a key intermediate in the synthesis of various complex organic compounds. For instance, it is involved in the preparation of new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts. These compounds are synthesized through the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents, yielding novel compounds with significant antibacterial and antifungal activities (Demchenko et al., 2021).

Pharmacological Applications

While the primary request was to exclude information related to drug use and dosage, it's worth noting that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride have been studied for their potential pharmacological properties. For example, some derivatives have been evaluated for their antiviral activities, highlighting the compound's role in the development of potential therapeutics (Demchenko et al., 2019).

Chemical Transformations and Catalysis

The compound is also used in various chemical transformations, showcasing its versatility in organic synthesis. The synthesis of benzoazepine derivatives through Rh(iii)-catalyzed inert C(sp2)-H functionalization and [4 + 3] annulation demonstrates its utility in complex chemical reactions (Xu et al., 2019). Additionally, it's involved in the synthesis of functionalized dihydroquinolines, quinolines, and dihydrobenzo[b]azepines via iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis (Jalal et al., 2014).

Safety And Hazards

For 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, the safety information includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9(13)7-6-11-8-4-2-1-3-5-12(7)8/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWRMULGNXBMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173394
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride

CAS RN

914637-86-8
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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